REACTION_CXSMILES
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[Cl:1][C:2]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:3]=1[C:4](=[O:7])[CH2:5]Cl.[NH:13]1[CH:17]=[CH:16][N:15]=[CH:14]1>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:3]=1[C:4](=[O:7])[CH2:5][C:14]1[NH:13][CH:17]=[CH:16][N:15]=1
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Name
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|
Quantity
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1.42 g
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Type
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reactant
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Smiles
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ClC1=C(C(CCl)=O)C=CC(=C1)Cl
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Name
|
|
Quantity
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1.18 g
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Type
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reactant
|
Smiles
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N1C=NC=C1
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture was concentrated to dryness in vacuo
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Type
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DISSOLUTION
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Details
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The residue was dissolved in dichloromethane
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Type
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WASH
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Details
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washed with 5% aqueous potassium carbonate solution and water
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Type
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CUSTOM
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Details
|
dried
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
The crude product was purified by passage over a pad of silica gel
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Type
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WASH
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Details
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eluting with 5% methanol in dichloromethane
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Name
|
|
Type
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product
|
Smiles
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ClC1=C(C=CC(=C1)Cl)C(CC=1NC=CN1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |